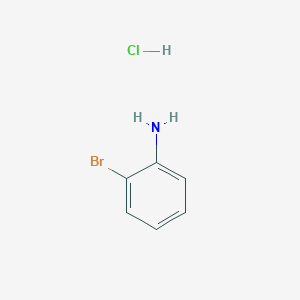

2-Bromoaniline Hydrochloride

描述

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromoaniline (B46623) hydrochloride. sigmaaldrich.com It is also known by several synonyms, including 2-Bromobenzenamine hydrochloride. guidechem.com

CAS Registry Number

The unique identifier assigned to 2-Bromoaniline hydrochloride by the Chemical Abstracts Service (CAS) is 94718-79-3. sigmaaldrich.comlabproinc.com This number ensures unambiguous identification in databases and literature.

Molecular Formula and Molecular Weight

The molecular formula for this compound is C₆H₇BrClN. sigmaaldrich.comguidechem.combldpharm.com Its molecular weight is 208.48 g/mol . sigmaaldrich.comlabproinc.comsigmaaldrich.com

| Chemical Identity | Data |

| IUPAC Name | This compound sigmaaldrich.com |

| Synonyms | 2-Bromobenzenamine hydrochloride guidechem.com |

| CAS Registry Number | 94718-79-3 sigmaaldrich.comlabproinc.com |

| Molecular Formula | C₆H₇BrClN sigmaaldrich.comguidechem.combldpharm.com |

| Molecular Weight | 208.48 g/mol sigmaaldrich.comlabproinc.comsigmaaldrich.com |

Related Compounds and Parent Compound (2-Bromoaniline)

This compound is the hydrochloride salt of the parent compound, 2-Bromoaniline. 2-Bromoaniline itself, with the chemical formula C₆H₆BrN, is a key organic intermediate. ontosight.ai Other related compounds include the isomers 3-bromoaniline (B18343) and 4-bromoaniline (B143363), as well as various substituted bromoaniline derivatives. chemicalbook.comnih.gov

Structure

3D Structure of Parent

属性

IUPAC Name |

2-bromoaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIKHQMWHQJPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480671 | |

| Record name | 2-Bromoaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94718-79-3 | |

| Record name | Benzenamine, 2-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94718-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical Synthetic Routes to 2-Bromoaniline (B46623) and its Hydrochloride Salt

Two primary classical routes for the synthesis of 2-bromoaniline are prominently described in chemical literature. One begins with ortho-nitroaniline, and the other utilizes bromobenzene (B47551) as the starting material. Each pathway involves a distinct sequence of reactions to introduce the bromo and amino functionalities at the desired positions on the benzene (B151609) ring.

The initial step in this synthetic sequence is the diazotization of ortho-nitroaniline. guidechem.comguidechem.com This reaction converts the primary aromatic amine into a diazonium salt. byjus.com The process typically involves treating the ortho-nitroaniline with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid or sulfuric acid. byjus.comorganic-chemistry.org The reaction is carried out at low temperatures, generally between 0-5 °C, to ensure the stability of the resulting diazonium salt. google.comgoogle.com

The mechanism of diazotization begins with the formation of the nitrosonium ion (NO⁺) from the protonation of nitrous acid by the strong acid. byjus.comyoutube.com The amino group of the ortho-nitroaniline then acts as a nucleophile, attacking the nitrosonium ion. youtube.com A series of proton transfers and the elimination of a water molecule lead to the formation of the ortho-nitrobenzenediazonium ion. youtube.comunacademy.com

| Reagent | Role |

| ortho-Nitroaniline | Starting material |

| Sodium Nitrite (NaNO₂) | Source of nitrous acid |

| Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Catalyst and proton source |

| Low Temperature (0-5 °C) | Stabilizes the diazonium salt |

Following diazotization, the resulting ortho-nitrobenzenediazonium salt is subjected to a Sandmeyer reaction to introduce the bromine atom. guidechem.comwikipedia.org This reaction is a versatile method for replacing the diazonium group with a halide. wikipedia.org In this specific case, the diazonium salt solution is added to a solution of copper(I) bromide (CuBr) dissolved in hydrobromic acid (HBr). guidechem.comchemicalbook.com

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com It is initiated by a single electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas. byjus.com This highly reactive aryl radical then abstracts a bromine atom from the copper(II) bromide species, which is formed in the initial electron transfer step, to yield ortho-bromo-nitrobenzene and regenerate the copper(I) catalyst. byjus.com To improve the purity of the product, steam distillation can be employed to separate the volatile ortho-bromo-nitrobenzene from non-volatile resinous by-products that can form during the reaction. guidechem.com

The final step in this synthetic pathway is the reduction of the nitro group in ortho-bromo-nitrobenzene to an amino group, yielding 2-bromoaniline. guidechem.comchemicalbook.com A common and effective method for this transformation is the Béchamp reduction, which utilizes iron metal in the presence of an acid, typically hydrochloric acid. guidechem.comwikipedia.org

The reaction is carried out by heating the ortho-bromo-nitrobenzene with iron powder and hydrochloric acid. guidechem.com The iron metal acts as the reducing agent, and the hydrochloric acid helps to generate the active form of iron and serves as a proton source. researchgate.netstackexchange.com The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamino species, before the final amine is formed. wikipedia.org An advantage of using the iron/hydrochloric acid system is that the hydrolysis of the resulting iron(II) chloride can regenerate hydrochloric acid, making the reaction somewhat self-sustaining. stackexchange.com After the reduction is complete, the reaction mixture is typically made alkaline to liberate the free 2-bromoaniline, which can then be isolated and purified. guidechem.com The final product, 2-bromoaniline, is a light brown, needle-like crystalline solid. guidechem.com

| Reactant | Reagent | Product |

| ortho-bromo-nitrobenzene | Iron powder, Hydrochloric acid | 2-Bromoaniline |

The resulting 2-bromoaniline can then be treated with hydrochloric acid to form the more stable 2-bromoaniline hydrochloride salt.

An alternative approach to synthesizing 2-bromoaniline begins with bromobenzene. chemicalbook.comstackexchange.com This route involves a series of electrophilic aromatic substitution reactions to introduce the necessary functional groups in the correct positions.

The first step in this pathway is the sulfonation of bromobenzene. stackexchange.comechemi.com This is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the benzene ring. youtube.com The reaction is typically carried out by treating bromobenzene with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). youtube.comlibretexts.org

The bromine atom on the benzene ring is an ortho-, para-directing deactivator. stackexchange.com To favor the formation of the desired ortho-substituted product, the para position is often blocked first. Sulfonation of bromobenzene primarily yields para-bromobenzenesulfonic acid due to steric hindrance at the ortho positions. stackexchange.comechemi.com This para-substituted product can then be subjected to further reactions.

Synthesis from Bromoacetanilide (B25293)

An alternative route to 2-bromoaniline involves the use of bromoacetanilide. chemicalbook.com This method often starts with the acetylation of aniline (B41778) to form acetanilide (B955), which protects the amino group and moderates its activating effect. researchgate.net Bromination of acetanilide typically yields a mixture of ortho and para isomers, with the para isomer being the major product. slideshare.netyoutube.com After separation of the desired ortho-bromoacetanilide, the acetyl group is removed by hydrolysis. This hydrolysis can be carried out under acidic or basic conditions. For example, heating bromoacetanilide with a solution of sodium hydroxide (B78521) in water and ethanol (B145695) will yield 2-bromoaniline. chemicalbook.comslideshare.net

Conversion of 2-Bromoaniline to this compound

To obtain this compound, the synthesized 2-bromoaniline is treated with hydrochloric acid. google.com This is a straightforward acid-base reaction where the amino group of 2-bromoaniline acts as a base and accepts a proton from hydrochloric acid, forming the corresponding ammonium (B1175870) salt. The hydrochloride salt is often preferred for its increased stability and solubility in certain solvents. For instance, 2-bromoaniline can be dissolved in concentrated hydrochloric acid, and upon cooling or addition of a suitable solvent, the hydrochloride salt crystallizes out. google.com

Advanced Synthetic Approaches and Process Optimization

Research in the synthesis of this compound has also focused on developing more efficient and purer methods.

Modified Techniques for Improved Purity and Yield

Several modified techniques have been developed to enhance the purity and yield of 2-bromoaniline. For example, in the synthesis of ortho-bromo-nitrobenzene, a precursor to 2-bromoaniline, steam distillation can be employed. This technique allows for the simultaneous reaction and separation of the product. The ortho-bromo-nitrobenzene is carried away with the steam, while less volatile, resinous by-products remain in the reaction mixture, leading to a significant improvement in the purity of the intermediate. guidechem.com

Another area of process optimization involves the reduction of the nitro group. While classical methods using iron or tin in acidic media are effective, they can sometimes lead to impurities. Alternative reducing systems, such as zinc powder with hydrazine (B178648) glyoxylate (B1226380), have been shown to provide rapid and selective reduction under mild, room-temperature conditions, which can lead to cleaner reactions and better yields. niscpr.res.in Furthermore, the use of palladium catalysts in cross-coupling reactions of 2-bromoanilines has enabled the synthesis of a wide variety of substituted anilines and their derivatives with high regioselectivity and under mild conditions.

| Synthetic Step | Reagents and Conditions | Key Findings | Reference |

| Nitration of Sulfonated Bromobenzene | Conc. HNO₃, Conc. H₂SO₄ | Blocks para position, directs nitration to ortho position. | stackexchange.comechemi.compbworks.com |

| Reduction of Nitro Group | Fe/HCl or Zn/Hydrazine Glyoxylate | Converts nitro group to amino group. Hydrazine glyoxylate offers mild conditions. | guidechem.comncert.nic.inniscpr.res.in |

| Desulfonation | Dilute H₂SO₄, Heat | Removes sulfonic acid group to yield 2-bromoaniline. | stackexchange.comwikipedia.orgnumberanalytics.com |

| Synthesis from Bromoacetanilide | 1. Acetic anhydride (B1165640) 2. Br₂ 3. NaOH(aq), Heat | Protection of amino group, followed by bromination and deprotection. | chemicalbook.comslideshare.net |

| Conversion to Hydrochloride | Concentrated HCl | Forms the stable hydrochloride salt. | google.com |

| Improved Purity Technique | Steam Distillation | Used to purify intermediate ortho-bromo-nitrobenzene, removing resinous by-products. | guidechem.com |

Steam Distillation for Separation of By-products

During the synthesis of 2-bromoaniline, particularly in the creation of the ortho-bromo-nitrobenzene intermediate, side reactions can lead to the formation of resinous by-products, which can negatively impact the purity of the final product. guidechem.com A modified technique employing steam distillation has been shown to be an effective method for separating the desired product from these impurities. guidechem.com This process allows for the simultaneous reaction and separation, where the more volatile ortho-bromo-nitrobenzene is carried away with the steam, leaving the non-volatile resinous by-products behind in the reaction vessel. guidechem.comgoogle.com This method significantly enhances the purity of the intermediate, leading to a higher quality 2-bromoaniline. guidechem.com The crude 2-bromoaniline product can also be purified using steam distillation after making the reaction mixture alkaline. google.comstackexchange.com

Control of Reaction Conditions (e.g., Temperature, pH, Reagent Addition Rate)

Precise control of reaction conditions is paramount for achieving a high yield and purity of 2-bromoaniline and its derivatives.

Temperature: The diazotization of 2-bromoaniline is an exothermic reaction and is typically carried out at low temperatures, between 0-5°C, often in an ice bath. google.comchemicalnote.com Maintaining this low temperature is crucial to prevent the decomposition of the unstable diazonium salt. wikipedia.org

pH: The pH of the reaction medium plays a critical role. In the synthesis of 2-bromophenylhydrazine (B91577) from 2-bromoaniline, the reduction step is carried out under alkaline conditions, with a pH of 7-9. google.com Conversely, diazotization reactions require a strongly acidic medium, which is achieved by using an excess of a strong acid like hydrochloric acid. google.comdoubtnut.com This acidic environment is necessary to generate the nitrosating agent in situ and to prevent unwanted coupling reactions. doubtnut.comspcmc.ac.in

Reagent Addition Rate: The slow, controlled addition of reagents is essential. For instance, during diazotization, a solution of sodium nitrite is added slowly to the acidic solution of 2-bromoaniline to maintain the low reaction temperature and control the rate of the reaction. google.compatsnap.com

Synthesis of Derivatives and Analogues Involving this compound

This compound is a valuable precursor for the synthesis of various derivatives, most notably hydrazine derivatives.

Synthesis of Hydrazine Derivatives (e.g., 2-Bromophenylhydrazine Hydrochloride)

2-Bromophenylhydrazine hydrochloride is an important intermediate, particularly in the pharmaceutical industry. patsnap.comnih.gov Its synthesis from 2-bromoaniline involves diazotization followed by a reduction step. google.comgoogle.com

Diazotization and Reduction Processes

The synthesis begins with the diazotization of 2-bromoaniline. google.comgoogle.com In this reaction, 2-bromoaniline is treated with sodium nitrite in the presence of a strong acid, typically concentrated hydrochloric acid, at a low temperature (0-5°C) to form a diazonium salt. google.comchemicalnote.comgauthmath.com This unstable intermediate is then immediately subjected to a reduction reaction. Common reducing agents used for this purpose include sodium pyrosulfite, zinc powder with concentrated hydrochloric acid, or stannous chloride. google.comgoogle.combyjus.com The use of zinc powder and concentrated hydrochloric acid has been reported to provide good reduction performance, high yield, and easier removal of impurities. google.com

Use of Concentrated Hydrochloric Acid in Diazotization

Concentrated hydrochloric acid serves multiple crucial functions in the diazotization of 2-bromoaniline. google.com Firstly, it dissolves the 2-bromoaniline, which is often insoluble in water alone. patsnap.com Secondly, it reacts with sodium nitrite to generate nitrous acid in situ, which is the actual diazotizing agent. byjus.comorganic-chemistry.org An excess of hydrochloric acid is used to maintain a strongly acidic environment. google.comdoubtnut.com This high acidity is essential to prevent the newly formed diazonium salt from coupling with unreacted 2-bromoaniline, which would lead to the formation of unwanted azo dyes. doubtnut.comspcmc.ac.in The excess acid ensures that the free aniline concentration is suppressed by converting it to the non-nucleophilic anilinium hydrochloride salt. doubtnut.com

Data Tables

Table 1: Reaction Conditions for the Synthesis of 2-Bromophenylhydrazine from 2-Bromoaniline

| Step | Reagents | Temperature (°C) | pH | Key Considerations | Reference |

| Diazotization | 2-Bromoaniline, Sodium Nitrite, Concentrated Hydrochloric Acid | 0-5 | Strongly Acidic | Slow addition of sodium nitrite to maintain low temperature. | google.com, google.com |

| Reduction | Diazonium Salt, Sodium Pyrosulfite | 10-35 | 7-9 | - | google.com |

| Reduction | Diazonium Salt, Zinc Powder, Concentrated Hydrochloric Acid | - | Strongly Acidic | Good reduction performance and high yield. | google.com |

Synthesis of Schiff Bases

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are commonly formed through the condensation of a primary amine with an aldehyde or ketone. 2-Bromoaniline and its derivatives are used as the amine component in these syntheses.

For instance, fluorescent active Schiff base chemosensors have been developed by coupling bromoaniline with salicylaldehyde (B1680747) or 5-bromo salicylaldehyde. nih.govacs.org These Schiff bases, such as (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) and (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2), demonstrate notable UV-visible colorimetric and fluorometric changes in the presence of specific metal cations like Cu²⁺ and Zn²⁺. nih.govacs.org

The synthesis of these Schiff bases typically involves dissolving the bromoaniline and the respective aldehyde in a suitable solvent, such as methanol, and stirring the mixture. nih.govscispace.comnih.gov The resulting Schiff base can then be isolated and purified. scispace.comnih.gov The formation of the imine bond (C=N) is a key characteristic of these reactions and can be confirmed using techniques like FT-IR spectroscopy, which shows a characteristic stretching band for the imine group. nih.govscispace.com

Table 1: Examples of Schiff Bases Derived from Bromoanilines

| Schiff Base Name | Reactants | Key Findings | Reference |

| (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) | 4-bromoaniline (B143363) and 5-bromosalicylaldehyde | Selective detection of Cu²⁺ ions. | nih.govacs.org |

| (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2) | 2-bromoaniline and salicylaldehyde | Selective detection of Zn²⁺ ions. | nih.govacs.org |

| 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | 2-bromo-4-methylaniline and 2-nitrobenzaldehyde | Characterized by elemental analysis, FT-IR, Mass and ¹H-NMR. | scispace.com |

| 2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline | 2-bromo-4-methylaniline and 2,4,5-trimethoxybenzaldehyde | Characterized by elemental analysis, FT-IR, Mass and ¹H-NMR. | scispace.com |

Synthesis of Nitrogen Heterocycles (e.g., Fluorinated Nitrogen Heterocycles)

Nitrogen heterocycles are cyclic compounds containing at least one nitrogen atom in the ring. They are of significant interest in medicinal chemistry. 2-Bromoaniline serves as a key starting material for synthesizing various nitrogen heterocycles, including fluorinated derivatives.

One approach involves the reaction of 2-bromoaniline with p-toluenesulfonyl chloride in the presence of pyridine (B92270) to form an intermediate, N-(2-bromophenyl)-4-methylbenzenesulfonamide. ekb.eg This intermediate can then be reacted with pentafluoropyridine (B1199360) in the presence of a base like sodium hydride to yield N-(2-bromophenyl)-4-methyl-N-(perfluoropyridin-4-yl)benzenesulfonamide. ekb.eg This product contains a fluorinated pyridine ring attached to the nitrogen of the original bromoaniline. The successful synthesis of this compound was confirmed by ¹⁹F NMR spectroscopy. ekb.eg

Another strategy involves the direct reaction of 2-bromoaniline with pentafluoropyridine in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures to produce 2-bromophenyltetrafluoropyridinamine. ekb.eg This intermediate can then undergo further reactions, such as cyclization with copper in dimethyl sulfoxide (B87167) (DMSO), to form more complex fluorinated nitrogen heterocycles. ekb.eg

The synthesis of various nitrogen-containing heterocycles often relies on the reactivity of the amine group and the bromine atom in 2-bromoaniline. clockss.orgorganic-chemistry.orguow.edu.au

Table 2: Synthesis of Fluorinated Nitrogen Heterocycles from 2-Bromoaniline

| Intermediate/Product | Reactants | Reaction Conditions | Yield | Reference |

| N-(2-bromophenyl)-4-methylbenzenesulfonamide | 2-bromoaniline, p-toluenesulfonyl chloride | Pyridine, room temperature, 20h | 85% | ekb.eg |

| N-(2-bromophenyl)-4-methyl-N-(perfluoropyridin-4-yl)benzenesulfonamide | N-(2-bromophenyl)-4-methylbenzenesulfonamide, pentafluoropyridine | DMF, NaH, room temperature | - | ekb.eg |

| 2-bromophenyltetrafluoropyridinamine | 2-bromoaniline, pentafluoropyridine | THF, 68°C, 15h | - | ekb.eg |

Synthesis of Polymer Derivatives (e.g., Poly(2-bromoaniline) hydrochloride)

2-Bromoaniline can be polymerized to form poly(2-bromoaniline) and its copolymers. These polymers are of interest due to their potential electrical conductivity and solubility properties, which can be tuned by the presence of the bromo-substituent.

Copolymers of aniline and 2-bromoaniline have been synthesized through chemical oxidation in a hydrochloric acid medium. worldscientific.com The resulting copolymers, such as poly(aniline-co-o-bromoaniline), are soluble in polar solvents like DMSO, DMF, and THF. worldscientific.com The incorporation of 2-bromoaniline into the polymer chain generally increases solubility compared to polyaniline alone, although it can also lead to lower electrical conductivity. researchgate.net The electrical conductivity of these copolymers is influenced by the ratio of the comonomers. worldscientific.comresearchgate.net

The polymerization of aniline derivatives can also be achieved using other methods, such as reacting them with sulfur monochloride to produce poly[N,N-(phenylamino)disulfides]. nih.gov The properties of the resulting polymers, including their color, are dependent on the substituents on the aniline ring. nih.gov

Table 3: Properties of Poly(aniline-co-2-bromoaniline)

| Property | Observation | Reference |

| Solubility | Soluble in polar solvents (DMSO, DMF, THF, NMP). | worldscientific.com |

| Electrical Conductivity | In the range of 10⁻⁵ S/cm. Decreases with increasing 2-bromoaniline content. | worldscientific.comresearchgate.net |

| Morphology | Agglomerated particles form a globular structure. | worldscientific.com |

| Nature | Amorphous. | worldscientific.com |

Metal Complexes Derived from 2-Bromoaniline-based Ligands

Schiff bases derived from 2-bromoaniline can act as ligands that coordinate with metal ions to form metal complexes. These complexes can exhibit interesting properties, such as acting as sensors or having biological activity.

For example, Schiff bases like (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) and (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2) form complexes with Cu²⁺ and Zn²⁺ ions, respectively. nih.govacs.orgresearchgate.net The formation of these complexes, [Cu(L1)₂] and [Zn(L2)₂], can be observed through changes in UV-vis and fluorescence spectra. nih.govacs.org X-ray single-crystal analysis has shown that these complexes can adopt a tetra-coordinated, distorted tetrahedral geometry. nih.govacs.orgresearchgate.net

The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a metal salt, such as CuCl₂ or ZnCl₂, in a suitable solvent. nih.govacs.org The resulting complexes can be characterized by various spectroscopic methods, including FT-IR, which shows shifts in the C=N stretching frequency upon coordination to the metal ion. nih.govtsijournals.com

Table 4: Metal Complexes of Bromoaniline-Based Schiff Base Ligands

| Complex | Ligand | Metal Ion | Key Structural Feature | Reference |

| [Cu(L1)₂] | (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) | Cu²⁺ | Tetra-coordinated system | nih.govacs.orgresearchgate.net |

| [Zn(L2)₂] | (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2) | Zn²⁺ | Distorted tetrahedral geometry | nih.govacs.orgresearchgate.net |

| [NiL1L2Cl2] | PHIO (L1) and BPHIO (L2) | Ni(II) | Octahedral geometry | tsijournals.com |

Functionalized Furan-2-carboxamides

2-Bromoaniline can be used in the synthesis of functionalized furan-2-carboxamides. These compounds are of interest for their potential biological activities.

A typical synthesis involves the reaction of furan-2-carbonyl chloride with a bromoaniline, such as 4-bromoaniline, in the presence of a base like triethylamine (B128534) (Et₃N) to yield N-(4-bromophenyl)furan-2-carboxamide. nih.govmdpi.com This reaction proceeds with a high yield. nih.govmdpi.com The resulting carboxamide can then be further functionalized through cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce various aryl groups. nih.govmdpi.com

These reactions expand the library of furan-2-carboxamide derivatives, which can then be screened for various biological applications. nih.govmdpi.com

Table 5: Synthesis of N-(4-bromophenyl)furan-2-carboxamide

| Product | Reactants | Reaction Conditions | Yield | Reference |

| N-(4-bromophenyl)furan-2-carboxamide | furan-2-carbonyl chloride, 4-bromoaniline | Et₃N, DCM, room temperature | 94% | nih.govmdpi.com |

Quinoline-1,2,3-Triazole-Anilines

2-Bromoaniline is a precursor in the multi-step synthesis of complex heterocyclic systems like quinoline-1,2,3-triazole-anilines. These hybrid molecules are being investigated for their potential as therapeutic agents.

The synthesis of these compounds often involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. nih.gov Aniline derivatives can be used to create intermediates that are then incorporated into the final quinoline-triazole structure. nih.gov For example, derivatives of 3-(1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione, which can be synthesized from aniline, are used as intermediates. nih.gov These can be reacted with propargyl bromide and subsequently with azido (B1232118) compounds to form bis(1,2,3-triazole) functionalized quinolines. nih.gov

While the direct use of this compound is not explicitly detailed in the provided search results for this specific class of compounds, the synthesis of related quinoline (B57606) and triazole structures often starts from aniline or its derivatives, indicating the potential role of bromoanilines in creating diverse analogues. nih.govjournal-vniispk.ruualberta.caresearchgate.net

Chemical Reactivity and Mechanistic Studies

Reactions of the Amine Group

The chemical behavior of 2-bromoaniline (B46623) is largely dictated by the nucleophilic character of its amino group and its interaction with the aromatic ring. chemicalland21.com

Protonation to Form Anilinium Salts

As a weak base, the amino group of 2-bromoaniline readily reacts with acids to form anilinium salts. chemicalland21.comvaia.com In the presence of an acid such as hydrochloric acid (HCl), the lone pair of electrons on the nitrogen atom accepts a proton, resulting in the formation of the corresponding anilinium ion. vaia.comlkouniv.ac.in This acid-base reaction is an equilibrium process. quora.com The resulting salt, 2-bromoanilinium chloride, exhibits increased water solubility compared to its free base form. The formation of anilinium salts is a fundamental reaction that can influence the course of subsequent chemical transformations by altering the electronic properties and reactivity of the molecule. quora.com For instance, the protonated amino group becomes an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming substituents to the meta position. quora.com

A study on the synthesis of 2-bromo-1-hydroxyquinolizinium (B289732) bromide substituted anilinium salts involved the reaction of 1-acetoxy-2-bromoquinolizinium bromide with various substituted anilines, including what can be inferred for 2-bromoaniline, to form the corresponding anilinium salts. nih.gov

Diazotization and Formation of Diazonium Salts

Primary aromatic amines like 2-bromoaniline undergo diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures. chemicalland21.combyjus.comorganic-chemistry.org This reaction converts the amino group into a diazonium salt, in this case, 2-bromobenzenediazonium chloride. byjus.comvaia.com

The mechanism of diazotization involves several steps. First, nitrous acid is protonated by the strong acid and then loses water to form the highly electrophilic nitrosonium ion (NO⁺). masterorganicchemistry.comegyankosh.ac.in The amino group of 2-bromoaniline then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate after deprotonation. byjus.commasterorganicchemistry.com This intermediate then undergoes tautomerization and subsequent protonation and elimination of water to yield the final aryl diazonium ion. byjus.com Aryl diazonium salts are notably more stable than their alkyl counterparts due to the delocalization of the positive charge over the aromatic ring. egyankosh.ac.in

Diazonium salts are exceptionally versatile intermediates in organic synthesis because the diazonium group (–N₂⁺) is an excellent leaving group (as N₂ gas), which can be readily displaced by a wide range of nucleophiles. masterorganicchemistry.comorganic-chemistry.orgbyjus.com

The Sandmeyer reaction provides a powerful method for replacing the diazonium group with various substituents, including halogens and cyano groups, using copper(I) salts as catalysts. byjus.comwikipedia.org For the 2-bromobenzenediazonium salt, this reaction opens pathways to synthesize a variety of disubstituted benzene (B151609) derivatives.

The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway. byjus.comwikipedia.org It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion, which leads to the formation of an aryl radical and the release of nitrogen gas. byjus.com This aryl radical then reacts with the copper(II) species to afford the final product and regenerate the copper(I) catalyst. wikipedia.org

Table 1: Examples of Sandmeyer Reactions with 2-Bromobenzenediazonium Salts

| Reagent | Product |

|---|---|

| Copper(I) Chloride (CuCl) | 1-Bromo-2-chlorobenzene |

| Copper(I) Bromide (CuBr) | 1,2-Dibromobenzene |

This table illustrates the potential products from Sandmeyer reactions starting with 2-bromobenzenediazonium salt, based on the general principles of the reaction. masterorganicchemistry.comwikipedia.org

Variations of the Sandmeyer reaction, sometimes referred to as Sandmeyer-type reactions, have expanded the scope of this transformation to include the introduction of other functionalities like trifluoromethyl and boronate groups. wikipedia.orgpku.edu.cn

Alkylation Reactions

The amino group of 2-bromoaniline can be alkylated by reaction with alkyl halides. chemicalland21.com This nucleophilic substitution reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemicalland21.com

Exhaustive alkylation of 2-bromoaniline with an excess of an alkylating agent, such as methyl iodide, leads to the formation of a quaternary ammonium salt. chemicalland21.comvaia.com In this reaction, the nitrogen atom of the amino group acts as a nucleophile, successively displacing the halide from the alkyl halide. vaia.com The final product is a 2-bromo-N,N,N-trialkyl-anilinium halide. Quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom bonded to four carbon atoms. vaia.com

A method has been described for the direct quaternization of primary aromatic amines, including p-bromoaniline, using an excess of an alkyl halide in the presence of a sterically hindered base like 2,6-lutidine. This method can also be applied to the hydrochloride salt of the amine, in which case an additional equivalent of the base is required to liberate the free amine. dtic.mil

The N-benzylation of 2-bromoaniline has been shown to exhibit unusual reactivity, particularly under biphasic conditions. When 2-bromoaniline is treated with benzyl (B1604629) bromide under basic conditions, an unexpected rearrangement can occur where the bromine atom migrates from the 2-position to the 4-position of the aromatic ring. nih.govresearchgate.netthieme-connect.comthieme-connect.com

Studies have elucidated that this rearrangement is an intermolecular process that proceeds through an acid-catalyzed mechanism. nih.gov The benzylation of 2-bromoaniline initially forms N-benzyl-2-bromoaniline and generates hydrobromic acid (HBr). nih.govlookchem.com The HBr then protonates another molecule of N-benzyl-2-bromoaniline, leading to the formation of an arenium ion intermediate. nih.gov This intermediate can then be attacked by a bromide ion to form bromine (Br₂). The generated Br₂ then acts as an electrophile, brominating a debrominated aniline (B41778) species, such as N-benzylaniline, preferentially at the sterically less hindered and electronically activated para-position to yield the 4-bromo-substituted product. nih.gov

The choice of reaction conditions is critical to suppress this rearrangement. For instance, using single-phase conditions with a non-halide base like potassium carbonate in DMF can mitigate the bromine migration. It was also observed that no rearrangement occurs when using benzyl chloride as the alkylating agent, suggesting that the presence of HBr is crucial for the rearrangement to take place. nih.gov

Table 2: Influence of Reaction Conditions on the Benzylation of 2-Bromoaniline

| Alkylating Agent | Base/Solvent | Major Product | Reference |

|---|---|---|---|

| Benzyl Bromide | Aqueous NaOH | N,N-Dibenzyl-4-bromoaniline | nih.gov |

| Benzyl Bromide | K₂CO₃ / DMF | N,N-Dibenzyl-2-bromoaniline |

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring provides a reactive handle for a variety of synthetic transformations, most notably electrophilic substitutions and metal-catalyzed cross-coupling reactions.

The aromatic ring of 2-bromoaniline is activated towards electrophilic aromatic substitution due to the strong electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. vedantu.com Although the bromine atom is a deactivating group, it also directs ortho and para. The powerful activating effect of the amino group dominates, making the positions para (position 4) and ortho (position 6) to the amine highly nucleophilic.

Nitration : The nitration of 2-bromoaniline can be used to synthesize 2-bromo-4-nitroaniline, a valuable intermediate for dyes and pharmaceuticals. ontosight.ai

Bromination : Further bromination of 2-bromoaniline occurs readily. A copper-catalyzed oxidative bromination using NaBr and Na₂S₂O₈ has been shown to regioselectively produce 2,4-dibromoaniline (B146533) from 2-bromoaniline. thieme-connect.com

Table 3: Electrophilic Substitution on 2-Bromoaniline

| Reaction | Reagents | Major Product | Reference |

|---|---|---|---|

| Nitration | Nitrating agent | 2-Bromo-4-nitroaniline | ontosight.ai |

| Bromination | NaBr, Na₂S₂O₈, cat. CuSO₄·5H₂O | 2,4-Dibromoaniline | thieme-connect.com |

The carbon-bromine bond in 2-bromoaniline is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, has been extensively applied to 2-bromoaniline.

Recent studies have focused on developing efficient Suzuki-Miyaura protocols for unprotected ortho-bromoanilines, which can be challenging substrates. rsc.orgrsc.org A successful method was developed using a specific palladium catalyst that showed compatibility with a wide range of benzyl, alkyl, aryl, and heteroaromatic boronic esters, demonstrating its broad utility. rsc.orgrsc.org Other research has applied the Suzuki reaction to synthesize 2-amino-2'-nitrobiphenyl by coupling 2-bromoaniline with 2-nitrophenylboronic acid. uio.no Furthermore, micellar catalysis using surfactants like Kolliphor EL has enabled the Suzuki cross-coupling of 2-bromoaniline with thiophene (B33073) boronic acids to be performed in water, offering a greener alternative to traditional organic solvents. mdpi.comunimib.it

Table 4: Examples of Suzuki-Miyaura Cross-Coupling Reactions with 2-Bromoaniline

| Boronic Acid/Ester | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Various benzyl, alkyl, aryl, alkenyl, heteroaromatic boronic esters | Pd(SPhos) G3 / SPhos | Diversified 2-aminobiphenyls | rsc.orgrsc.org |

| 2-Nitrophenylboronic acid | Pd(OAc)₂ / HBF₄·P(tBu)₃ | 2-Amino-2'-nitrobiphenyl | uio.no |

| 2-Thienylboronic acid | Pd(dtbpf)Cl₂ / Kolliphor EL (micellar) | 2-(Thiophen-2-yl)aniline | mdpi.comunimib.it |

Beyond the Suzuki reaction, 2-bromoaniline also participates in other cross-coupling reactions. It can be coupled with vinylstannanes in a Stille reaction for the synthesis of substituted indoles. acs.org It has also been used as a coupling partner in novel palladium-catalyzed dual coupling reactions with 2-iodobiphenyls, proceeding through C-H activation to construct complex heterocyclic scaffolds like tribenzo[b,d,f]azepines. sci-hub.seresearchgate.net

A notable mechanistic feature of 2-bromoaniline's reactivity is the intermolecular migration of the bromine atom under specific N-alkylation conditions. As discussed in section 3.1.6, reacting 2-bromoaniline with benzyl bromide and an insoluble base like K₂CO₃ leads to the formation of the 4-bromoaniline (B143363) isomer. nih.govnih.govlookchem.comthieme-connect.com

The proposed mechanism for this rearrangement is as follows nih.govlookchem.comthieme-connect.com:

N-Alkylation and HBr Formation : The initial reaction between 2-bromoaniline and benzyl bromide produces N-benzyl-2-bromoaniline and a molecule of hydrogen bromide (HBr).

Protonation and Bromine Elimination : The generated HBr, a strong acid, protonates the nitrogen of an N-benzylated aniline molecule. This protonated intermediate can then react further with HBr to eliminate molecular bromine (Br₂).

Electrophilic Aromatic Substitution : The eliminated Br₂ acts as an electrophile and brominates the electron-rich ring of a nearby N-benzylaniline molecule. This electrophilic attack occurs preferentially at the sterically accessible and electronically activated para-position (C4), leading to the rearranged N-benzyl-4-bromoaniline product.

Further Alkylation : The newly formed 4-bromo product can undergo further alkylation to yield the observed N,N-dibenzyl-4-bromoaniline. nih.gov

Crossover experiments, where 2-bromoaniline and 2-chloroaniline (B154045) were subjected to the reaction conditions together, confirmed the intermolecular nature of the bromine transfer, as N,N-dibenzyl-4-bromo-2-chloroaniline was formed. nih.govlookchem.com This remarkable rearrangement highlights the importance of carefully selecting reaction conditions, particularly the base and the nature of the halide in the alkylating agent, when working with electron-rich haloanilines. nih.govthieme-connect.com

Rearrangement Mechanisms (e.g., Bromine Migration)

Oxidative Polycondensation of 2-Bromoaniline

2-Bromoaniline can undergo oxidative polycondensation to form poly(2-bromoaniline), a conducting polymer. researchgate.net This process, typically initiated by an oxidant like ammonium peroxydisulfate (B1198043) in an acidic medium, involves the step-wise growth of polymer chains. researchgate.netresearchgate.net

The mechanism for the oxidative polycondensation of aromatic amines like 2-bromoaniline is a multi-step process. researchgate.net It begins with the oxidation of the amine monomer, followed by coupling reactions that lead to the formation of dimers, then oligomers, and finally the polymer chain. researchgate.net The process continues through the successive oxidation of the growing oligomeric amines, with the subsequent addition of a monomer unit at each stage, resulting in the growth of the macromolecule. researchgate.net

The initial and critical step in the oxidative polycondensation mechanism is the one-electron oxidation of the 2-bromoaniline monomer to form a cation-radical. researchgate.net This oxidation is typically achieved by a chemical oxidant or electrochemical means.

Amine + Oxidant → [Amine]•⁺ + [Oxidant]⁻

This highly reactive cation-radical is stabilized in the acidic reaction media. researchgate.net Stabilization occurs through the formation of a complex with a neutral, parent amine molecule. researchgate.net The formation of such cation-radicals is a common feature in the oxidation of electron-rich aromatic compounds. beilstein-journals.orgrsc.org Dimers are subsequently formed from this complex through the abstraction of a second electron and two protons. researchgate.net

The polymerization process is not always perfectly linear and can lead to the formation of shorter-chain oligomeric products and structural defects within the polymer backbone. researchgate.net Oligomers can form as a result of chain termination reactions. researchgate.netresearchgate.net

Defect structures arise in reaction environments that promote the deprotonation of the cation-radicals, leading to the formation of neutral arylamine radicals. researchgate.net The recombination of these radicals can introduce alternative linkages, such as azo (-N=N-) and diphenyl fragments, into the main polymer chain. researchgate.net These processes, along with potential chain branching and cross-linking reactions, contribute to the final structure and properties of the resulting poly(2-bromoaniline). researchgate.net

Branching, Cyclization, and Crosslinking Reactions

2-Bromoaniline hydrochloride, and its free base form 2-bromoaniline, serve as versatile precursors in a variety of chemical transformations that lead to the formation of complex molecular architectures through branching, cyclization, and crosslinking reactions. These reactions are particularly significant in the synthesis of heterocyclic compounds and functional polymers.

Cyclization Reactions

Cyclization reactions involving 2-bromoaniline are a cornerstone for the synthesis of numerous nitrogen-containing heterocyclic compounds. These transformations often employ transition metal catalysts, with palladium-based systems being the most extensively studied.

Palladium-Catalyzed Cyclizations:

Palladium catalysts are highly effective in mediating the formation of diverse heterocyclic rings starting from 2-bromoaniline or its derivatives. These reactions, often proceeding through mechanisms like the Larock heteroannulation, Sonogashira coupling followed by cyclization, or carbonylative cyclization, provide access to indoles, quinolines, quinazolines, and other fused systems.

One prominent method is the palladium-catalyzed heteroannulation of alkynes with 2-bromoanilines to produce substituted indoles. The Larock indole (B1671886) synthesis, for instance, involves the palladium-catalyzed reaction between a 2-haloaniline and a substituted alkyne. ub.edu The reaction's efficiency and regioselectivity can be influenced by the choice of phosphine (B1218219) ligands and bases. ub.edu For example, 1,1'-bis(di-tert-butylphosphino)ferrocene has been identified as a highly active ligand for this transformation. ub.edu

A modular three-component reaction has been developed for synthesizing 4-aminoquinolines. This cascade process involves the reaction of a 2-bromoaniline, a terminal alkyne, and an isocyanide, catalyzed by a palladium complex. nih.govacs.org The reaction proceeds via an imidoylative Sonogashira coupling followed by an intramolecular cyclization. nih.gov Optimization studies have shown that using a catalyst system composed of Pd(OAc)₂ and a ligand like Xantphos in a solvent such as DMF, with a base like Cs₂CO₃, provides good yields of the desired 4-aminoquinoline (B48711) products. nih.govacs.org

Table 1: Optimization of Imidoylative Sonogashira/Cyclization Conditions for 4-Aminoquinoline Synthesis nih.govacs.orgReaction of 2-bromoaniline, phenylacetylene, and tert-butyl isocyanide.

| Entry | Catalyst (5 mol%) | Ligand | Base (2 equiv) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ (15 mol%) | Cs₂CO₃ | Dioxane | 58 |

| 2 | Pd(OAc)₂ | Xantphos (10 mol%) | Cs₂CO₃ | Dioxane | 87 |

| 3 | Pd(OAc)₂ | Xantphos (10 mol%) | Cs₂CO₃ | DMF | 91 |

| 4 | Pd(OAc)₂ | Xantphos (10 mol%) | K₂CO₃ | DMF | 38 |

| 5 | Pd(OAc)₂ | Xantphos (10 mol%) | KOtBu | DMF | 79 |

Carbonylative cyclization reactions represent another powerful tool. Double carbonylative cyclizations of 2-bromoanilines with partners like 2-bromobenzaldehyde (B122850) or 2-bromobenzonitriles, catalyzed by palladium, lead to polycyclic heterocyclic compounds such as 5H-benzo nih.govCurrent time information in Bangalore, IN.researchgate.netoxazino[2,3-a]isoindole-5,11(6aH)-diones and isoindolo[1,2-b]quinazoline-10,12-diones. mdpi.com The proposed mechanism for these transformations involves a sequence of oxidative additions of the C-Br bonds to the Pd(0) center, CO insertions, and intramolecular nucleophilic displacements. researchgate.netmdpi.com

Furthermore, 2-bromoanilines can be used to synthesize benzo-fused β-lactams. This is achieved through a Ugi four-component reaction (Ugi-4CR) with aldehydes, isocyanides, and acrylic acids, followed by an intramolecular Heck cyclization of the resulting adduct, catalyzed by Pd(OAc)₂/PPh₃. thieme-connect.com

Nickel-Catalyzed Cyclizations:

Nickel complexes also serve as effective catalysts for the cyclization of 2-bromoaniline derivatives. rsc.org These reactions often proceed through radical mechanisms. Electrochemical methods using nickel complexes as electron transfer mediators have been developed for the radical cyclization of unsaturated 2-bromophenyl ethers and propargyl derivatives. rsc.org Nickel-catalyzed reactions provide a valuable alternative to palladium-based systems for the synthesis of five-membered heterocycles. rsc.org

Other Cyclization Strategies:

Intramolecular radical cyclization of N-allyl substituted o-bromoacetanilide derivatives, initiated by tributyltin hydride, offers an efficient route to various dihydroindole systems. researchgate.net Additionally, cyclo-condensation of N-methyl-2-bromoaniline with reagents like chlorocarbonylsulfenyl chloride can produce S,N-containing heterocycles such as N-methyl-4-bromo-2(3H)-benzothiazol-2-one. mdpi.com

Table 2: Examples of Cyclization Reactions with 2-Bromoaniline Derivatives

| Starting Material | Reagents | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| 2-Bromoaniline | Internal Alkynes | Thiourea-Pd(II) complex | Indoles | ub.edu |

| 2-Bromoaniline | Phenylacetylene, tert-butyl isocyanide | Pd(OAc)₂ / Xantphos | 4-Aminoquinoline | nih.govacs.org |

| 2-Bromoaniline | 2-Bromobenzaldehyde, CO | Pd(0) | 5H-benzo nih.govCurrent time information in Bangalore, IN.researchgate.netoxazino[2,3-a]isoindole-5,11(6aH)-dione | mdpi.com |

| 2-Bromoaniline | 2-Bromobenzyl amine, CO | Pd(0) | Isoindolo[1,2-b]quinazolin-10(12H)-one | mdpi.com |

| N-allyl-o-bromoacetanilide | Tributyltin hydride | AIBN (initiator) | Dihydroindole | researchgate.net |

| N-Methyl-2-bromoaniline | Chlorocarbonylsulfenyl chloride | AlCl₃ | N-methyl-4-bromo-2(3H)-benzothiazol-2-one | mdpi.com |

Branching and Crosslinking Reactions

Branching and crosslinking are key processes in the formation of polymeric materials from 2-bromoaniline. The oxidative polymerization of 2-bromoaniline leads to the formation of poly(2-bromoaniline) hydrochloride. researchgate.net During this process, side reactions can occur that lead to branching in the polymer chains. The formation of "defective" structures can arise from the recombination of arylamine radicals, leading to the incorporation of azo and diphenyl fragments into the main polymer backbone. researchgate.net These processes can ultimately lead to the formation of oligomeric products through chain termination or to crosslinked networks. researchgate.net

The resulting polymer, poly(2-bromoaniline), can be further modified. For instance, a palladium-catalyzed phosphonation of poly(2-bromoaniline) has been used to synthesize a self-doped conducting polyaniline bearing a phosphonic acid moiety. researchgate.net This demonstrates how the bromine atom serves as a handle for post-polymerization modification, which can be considered a form of branching or grafting.

While not a direct crosslinking of this compound itself, related bromoaniline structures are used to synthesize DNA cross-linking agents. For example, agents designed to be activated by reactive oxygen species (ROS) have been synthesized from p-bromoaniline. acs.org This highlights the role of the bromoaniline scaffold in designing molecules capable of forming crosslinks in biological systems. acs.org

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the molecular structure of 2-bromoaniline (B46623) hydrochloride. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within the molecule.

1H NMR Spectroscopy for Quantification and Structural Elucidation

Proton (1H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, allowing for both structural elucidation and quantification. In the case of 2-bromoaniline, the aromatic protons typically appear as a multiplet in the range of δ 6.6 to 7.5 ppm in deuterated chloroform (B151607) (CDCl₃). rsc.orgchemicalbook.com The amino (-NH₂) protons present as a broad singlet, the chemical shift of which can be variable. rsc.org

The precise chemical shifts and coupling constants (J values) are critical for assigning each proton to its specific position on the benzene (B151609) ring. For instance, in one study, the protons of 2-bromoaniline in CDCl₃ were observed at δ 7.42 (d, 1H, J= 8 Hz), 7.12 (t, 1H, J= 8 Hz), 6.77 (d, 1H, J = 8 Hz), and 7.64 (t, 1H, J= 8 Hz), with the amino protons appearing as a broad singlet at 4.07 ppm. rsc.org Another analysis reported chemical shifts at approximately 7.39, 7.08, 6.73, and 6.61 ppm. chemicalbook.com These variations can arise from differences in experimental conditions.

Furthermore, 1H NMR is a powerful tool for quantitative analysis. nih.gov By integrating the signals of known protons against an internal standard, the concentration of 2-bromoaniline in a sample can be accurately determined. nih.gov This method was employed to monitor the progress of reactions involving 2-bromoaniline, such as in the study of unexpected rearrangements under biphasic alkylation conditions. nih.gov

Interactive Data Table: 1H NMR Chemical Shifts for 2-Bromoaniline

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

| Aromatic H | 7.42 | d | 8 | rsc.org |

| Aromatic H | 7.12 | t | 8 | rsc.org |

| Aromatic H | 6.77 | d | 8 | rsc.org |

| Aromatic H | 6.64 | t | 8 | rsc.org |

| Amino H | 4.07 | br s | - | rsc.org |

Note: "d" denotes a doublet, "t" a triplet, and "br s" a broad singlet. The data is representative and may vary based on the solvent and experimental conditions.

13C NMR Spectroscopy for Structural Confirmation

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. For 2-bromoaniline, the 13C NMR spectrum in CDCl₃ shows distinct signals for each of the six carbon atoms in the benzene ring. rsc.orgchemicalbook.com The carbon atom bonded to the bromine (C-Br) is typically found at a chemical shift of around 109.4 ppm, while the carbon attached to the amino group (C-N) appears at approximately 144.1 ppm. rsc.org The remaining aromatic carbons resonate at shifts of roughly 132.7, 128.4, 119.5, and 115.8 ppm. rsc.org The unique set of chemical shifts serves as a fingerprint for the compound, confirming its structural integrity. nih.gov

Interactive Data Table: 13C NMR Chemical Shifts for 2-Bromoaniline

| Carbon Atom | Chemical Shift (ppm) | Reference |

| C-N | 144.1 | rsc.org |

| C-Br | 109.4 | rsc.org |

| Aromatic C | 132.7 | rsc.org |

| Aromatic C | 128.4 | rsc.org |

| Aromatic C | 119.5 | rsc.org |

| Aromatic C | 115.8 | rsc.org |

Note: The data is representative and may vary based on the solvent and experimental conditions.

19F NMR Analysis for Fluorinated Derivatives

Fluorine-19 (19F) NMR spectroscopy is a highly sensitive technique used for the analysis of organofluorine compounds. slideshare.net In research involving fluorinated derivatives of 2-bromoaniline, 19F NMR is crucial for characterizing the synthesized products. For example, in the synthesis of 2-bromophenyltetrafluoropyridinamine, a derivative of 2-bromoaniline, 19F NMR was used to confirm the structure of the intermediate. ekb.eg This technique is particularly valuable due to the large chemical shift range of 19F, which often results in well-resolved spectra even for complex molecules. nih.govmanchester.ac.ukrsc.org The chemical shifts and coupling patterns in 19F NMR provide unambiguous evidence for the presence and electronic environment of fluorine atoms in the molecule. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its more advanced counterpart, Fourier-Transform Infrared (FTIR) spectroscopy, are powerful techniques for identifying functional groups and analyzing bond vibrations within a molecule.

Analysis of Functional Groups and Bond Vibrations

The FTIR spectrum of 2-bromoaniline exhibits characteristic absorption bands that correspond to specific molecular vibrations. The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. chegg.com The C-N stretching vibration for aromatic amines appears in the 1266-1382 cm⁻¹ range. globalresearchonline.net The C-Br stretching vibration is generally found in the lower frequency region of the spectrum. asianpubs.org Aromatic C-H stretching vibrations are usually seen around 3000-3100 cm⁻¹, while C=C stretching vibrations within the benzene ring occur in the 1450-1600 cm⁻¹ region. globalresearchonline.net These characteristic peaks allow for the rapid identification of the key functional groups present in 2-bromoaniline. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic structure and behavior of 2-Bromoaniline and its derivatives in solution. numberanalytics.com This technique measures the absorption of ultraviolet and visible light by a sample, providing insights into the electronic transitions within the molecule. ubbcluj.ro

The UV-Vis spectrum of aniline (B41778) and its derivatives, including bromoanilines, is characterized by specific absorption bands that correspond to electronic transitions within the aromatic ring and the amino group. For copolymers containing 2-bromoaniline, two primary absorption peaks are typically observed. scispace.com One peak is attributed to the π → π* transition of the phenyl ring, while the other corresponds to the n → π* transition, often associated with the quinoid moieties in polymeric forms. scispace.comtandfonline.com

In a study of poly(m-toluidine-co-2-bromoaniline), the UV-Vis spectra, recorded in N-methyl-2-pyrrolidone (NMP), showed these characteristic transitions. scispace.com Similarly, for silver-dispersed poly(aniline-co-3-bromoaniline) composites, peaks were observed around 338 nm (π–π* transition) and 596 nm (n–π* transition). tandfonline.com The position of these absorption maxima can be influenced by the presence of substituents on the benzene ring, which can cause a shift in the absorption wavelength. scispace.comtandfonline.com For instance, an increase in the concentration of the co-monomer in copolymers can lead to a hypsochromic (blue) shift, potentially due to a larger torsional angle between adjacent phenyl rings. scispace.com

The electronic transitions in these molecules are fundamental to understanding their optical properties. The energy absorbed during these transitions corresponds to the energy difference between the molecular orbitals involved. numberanalytics.com

UV-Vis spectroscopy is an effective method for monitoring the progress of chemical reactions and the formation of metal complexes involving bromoaniline derivatives. numberanalytics.com By tracking changes in the absorbance at specific wavelengths over time, researchers can follow the consumption of reactants and the formation of products. numberanalytics.com

For example, in the synthesis of bromoaniline-based Schiff base chemosensors, the formation of metal complexes was monitored using UV-Vis spectroscopy. nih.govacs.org The addition of metal ions to solutions of the ligands resulted in a decrease in the absorbance at the ligands' characteristic wavelengths and the appearance of new bands, indicating complex formation. nih.govacs.org The presence of isosbestic points in the spectra suggested the generation of a single new species in solution. nih.govacs.org This technique also allows for the calculation of binding constants for the newly formed metal complexes. nih.govacs.org

Furthermore, the stability of these complexes in solution can be assessed by recording their UV-Vis spectra over extended periods. acs.org This application is crucial for understanding the kinetics and mechanisms of reactions involving 2-bromoaniline derivatives.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of 2-Bromoaniline Hydrochloride and its reaction products. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental formula of a compound. This precision allows for the differentiation between compounds with the same nominal mass but different chemical formulas.

In research involving derivatives of 2-bromoaniline, HRMS has been used to confirm the successful synthesis of target molecules. For instance, in the synthesis of N-Adamant-1-yl-2-bromoaniline derivatives, HRMS (using Fast Atom Bombardment, FAB+) was employed to verify the molecular formula of the products by comparing the calculated mass with the experimentally determined mass. core.ac.uk Similarly, HRMS is a standard technique for characterizing novel compounds, such as in the development of derivatization reagents where it is used to confirm the molecular formulas of synthesized intermediates. qut.edu.au

Table 1: HRMS Data for N-Adamant-1-yl-2-bromoaniline Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| L3-MOM (AdNNO-MOM) | [M]+ | 508.3454 | 508.3441 | core.ac.uk |

| L4-MOM | [M]+ | 373.2406 | 373.2424 | core.ac.uk |

| Intermediate for L1-MOM | [M + H]+ | 418.2746 | 418.2726 | core.ac.uk |

| Intermediate Product | [M]+ | 464.2828 | 464.2817 | core.ac.uk |

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). wikipedia.orgnumberanalytics.com This process not only ionizes the molecule but also causes extensive fragmentation. wikipedia.orglibretexts.org The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which is invaluable for structural elucidation. numberanalytics.comlibretexts.org

The mass spectrum of 2-bromoaniline shows a characteristic pattern. The molecular ion peak (M+) is observed, and due to the presence of bromine, a prominent M+2 peak is also seen because of the natural isotopic abundance of 79Br and 81Br. nih.gov In a study on the effect of biofield energy treatment on aniline derivatives, the mass spectrum of 4-bromoaniline (B143363), obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with EI, showed the parent molecule (PM) peak and characteristic isotopic abundance ratios. usc.edu Though this study focused on 4-bromoaniline, the principles of fragmentation and isotopic distribution are directly applicable to 2-bromoaniline.

EI-MS is particularly useful for analyzing volatile and thermally stable organic compounds with molecular weights generally below 600 amu. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. zeptometrix.com This hyphenated technique is widely used for the analysis of a broad range of organic compounds. zeptometrix.com

For 2-bromoaniline and its derivatives, LC-MS is employed for both qualitative and quantitative analysis. It is often used to confirm the identity of synthesized compounds and to analyze complex mixtures. lookchem.com For instance, LC-MS data is available for this compound, indicating its use in the characterization of this compound. bldpharm.com In studies involving the synthesis of complex molecules derived from bromoanilines, LC-MS, often coupled with a high-resolution mass spectrometer like an Orbitrap, is used to analyze the reaction products. gre.ac.uk The technique allows for the separation of components in a mixture followed by their individual mass analysis, providing both retention time and mass-to-charge ratio data for enhanced confidence in compound identification. gre.ac.uk

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For this compound, this involves determining the percentage composition of carbon (C), hydrogen (H), nitrogen (N), bromine (Br), and chlorine (Cl). The theoretical values are calculated from its molecular formula, C₆H₇BrClN. fishersci.cabldpharm.com Commercial suppliers often use total nitrogen analysis as a key purity metric, with a typical specification of minimum 97.0%. tcichemicals.com

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 72.06 | 34.58% |

| Hydrogen | H | 1.008 | 7.056 | 3.39% |

| Bromine | Br | 79.90 | 79.90 | 38.33% |

| Chlorine | Cl | 35.45 | 35.45 | 17.00% |

| Nitrogen | N | 14.01 | 14.01 | 6.72% |

| Total | | | 208.48 | 100.00% |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique for determining the crystallographic structure of a solid material. While specific XRD data for crystalline this compound monomer was not prominently available in the reviewed literature, related studies on its polymers provide insight into the material's structural properties.

Research on copolymers incorporating 2-bromoaniline, such as poly(m-toluidine-co-2-bromoaniline), shows a characteristic amorphous peak in the XRD pattern at approximately 2θ = 24.5°. researchgate.net This broad peak is attributed to the periodicity parallel and perpendicular to the polymer chain. researchgate.net Further studies on poly(2-bromoaniline) have also been conducted to analyze its structure. grafiati.comresearchgate.net For instance, the copolymerization of aniline with o-bromoaniline results in materials that have been analyzed by XRD to understand their morphology, which often consists of aggregated nanoparticles. grafiati.com The dispersion of silver nanoparticles into a copolymer matrix containing 2-bromoaniline has been shown to increase the crystallinity of the resulting composite material. researchgate.net

Chromatographic Techniques (e.g., HPLC, UPLC, Column Chromatography)

Chromatographic methods are essential for the separation, identification, and purification of this compound, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical method cited by commercial suppliers for determining the purity of this compound. The compound is typically sold with a purity of 97.0% or greater as verified by this technique. fishersci.catcichemicals.comlaboratoriumdiscounter.nllabproinc.com

Table 2: Purity of Commercial this compound via HPLC

| Supplier | Purity Specification | Reference |

|---|---|---|

| TCI America | ≥97.0% (HPLC,N) | fishersci.ca |

| TCI EUROPE N.V. | >97.0%(HPLC)(N) | tcichemicals.com |

| Laboratorium Discounter | >97.0%(HPLC)(N) | laboratoriumdiscounter.nl |

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC, a higher-resolution and faster version of HPLC, is also employed for the analysis of aromatic amines. Methodologies developed for screening carcinogenic aromatic amines, a class that includes 2-bromoaniline, demonstrate the capability of UPLC systems coupled with mass spectrometry (MS) for rapid and sensitive detection. waters.com These systems can screen for numerous aromatic amines, including 2-bromoaniline, significantly faster than conventional HPLC methods, increasing laboratory throughput. waters.comresearchgate.net

Column Chromatography

Column chromatography is a fundamental purification technique used in the synthesis of 2-bromoaniline derivatives. In research settings, after a chemical reaction, the crude product mixture is often subjected to column chromatography to isolate the desired compound from unreacted starting materials, by-products, and other impurities. arkat-usa.orgrsc.orgchemspider.com For example, in the synthesis of N-(2-bromophenyl)-3,3-dimethylacrylamide from 2-bromoaniline, flash column chromatography was used to remove a small amount of an impurity from the final product. chemspider.com Similarly, the purification of 4-(azidomethyl)-2-bromoaniline was achieved using column chromatography with a 25% ethyl acetate (B1210297) in hexanes eluent. rsc.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-bromoaniline (B46623) and its derivatives, DFT calculations have been employed to elucidate their molecular geometries and electronic characteristics.

Optimization of Molecular Geometries and Electronic Structure

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are instrumental in determining the most stable three-dimensional arrangement of atoms in the 2-bromoaniline hydrochloride molecule. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in related bromoaniline derivatives, the planarity of the benzene (B151609) ring and the orientation of the amino and bromo substituents are key parameters determined through geometry optimization. nih.govacs.org

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a crucial determinant of the molecule's chemical reactivity and stability. researchgate.netiipseries.org Analysis of the molecular electrostatic potential (MEP) can further reveal the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Cu1–O1 | 1.888 |

| Cu1–N1 | 2.011 |

| Zn1–O1 | 1.898 |

| Zn1–N1 | 2.022 |

| O1–Cu1–O1 | 180 |

| N1–Cu1–N1 | 180 |

| Data derived from studies on metal complexes of bromoaniline-based Schiff bases. nih.govacs.org |

Prediction of Spectroscopic Properties

DFT calculations are also a valuable tool for predicting the vibrational spectra (infrared and Raman) of molecules like this compound. By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as the stretching and bending of bonds. researchgate.netresearchgate.net This aids in the structural characterization of the compound. For example, the characteristic frequencies for the N-H, C-N, and C-Br stretching vibrations can be accurately predicted.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra. mdpi.comgaussian.com

Simulation of UV-Vis Spectra and Electronic Transitions

TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comschrodinger.com The calculated absorption maxima (λmax) and oscillator strengths (f) can be compared with experimental data to validate the computational method. iipseries.org These calculations help to understand the nature of the electronic transitions, which are often of a π → π* or n → π* character within the aromatic system. researchgate.net In studies of related bromoaniline derivatives, TD-DFT has been successfully used to interpret their UV-Vis spectra. nih.govresearchgate.net

| Compound | Calculated Absorption Maxima (λmax) |

| HL1 | 353 nm |

| HL2 | 339 nm |

| Complex 1 | 337 nm, 568 nm |

| Complex 2 | 401 nm |

| Data derived from studies on bromoaniline-based Schiff bases and their metal complexes. nih.govacs.org |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. malariaworld.org This method is widely used in drug discovery to understand how a small molecule (ligand), such as a derivative of 2-bromoaniline, might interact with a biological target, typically a protein or nucleic acid. nih.govresearchgate.net

Ligand-Receptor Interactions and Binding Efficacy

Molecular docking studies on compounds derived from bromoaniline have been performed to investigate their potential as therapeutic agents. nih.govmdpi.com These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues in the active site of a target protein. nih.gov The binding efficacy is often quantified by a docking score or an estimated binding energy, which provides a measure of the affinity of the ligand for the receptor. malariaworld.org For instance, derivatives of bromoaniline have been docked into the active sites of enzymes to explore their potential as inhibitors. nih.gov Such studies have shown that the bromoaniline moiety can play a crucial role in the binding of these molecules to their biological targets. nih.govacs.orgresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides a dynamic view of molecular systems, offering insights into conformational changes, stability, and the effects of the environment on protein-ligand interactions. mdpi.com For aromatic compounds like 2-bromoaniline derivatives, MD simulations are instrumental in predicting the long-term stability of potential drug candidates in biological systems. mdpi.com

A primary application of MD simulations in drug discovery is to assess the stability of a ligand when it is bound to a protein's active site. nih.gov The stability of various ligand binding poses can be systematically analyzed through MD simulations. nih.gov Research indicates that a high percentage of native binding poses, approximately 94%, remain stable during these simulations, confirming that MD is a robust method for validating experimental or docked structures. nih.gov

The Root Mean Square Deviation (RMSD) is a key metric calculated from the MD trajectory to evaluate the structural stability of the complex. mdpi.com It measures the average deviation of atomic positions in the complex over time relative to a reference structure. Consistently low and stable RMSD values, often around 2 Å for the protein backbone, suggest a stable binding interaction with minimal conformational changes. mdpi.com Conversely, significant fluctuations in RMSD indicate a more flexible and potentially unstable interaction. mdpi.com In studies involving derivatives of bromoaniline, molecular docking is first used to predict binding modes and affinities, which are then subjected to MD simulations for stability validation. neliti.comresearchgate.net

| Metric | Typical Value for Stable Complex | Interpretation |

| Protein RMSD | ~2.0 Å | Indicates minimal conformational changes in the protein backbone, suggesting a strong and stable binding interaction. mdpi.com |

| Ligand RMSD | < 3.0 Å (relative to protein) | Shows the ligand remains stably bound within the active site without significant movement or dissociation. |

| RMSD Fluctuations | Low | Suggests the complex has reached equilibrium and maintains a consistent conformation throughout the simulation. mdpi.com |

Analysis of Intermolecular Interactions (e.g., CH...π/π...π Stacking)

The binding of a ligand to a receptor is governed by a variety of non-covalent intermolecular interactions. For aromatic molecules such as 2-bromoaniline, interactions involving the phenyl ring, like CH...π and π...π stacking, are particularly important. These interactions play a major role in the binding affinity and the stability of the resulting complexes. nih.gov

Computational studies combined with X-ray crystal structure analyses of bromoaniline-based Schiff base metal complexes have provided detailed information on these interactions. nih.govresearchgate.net In the solid-state crystal structures of these complexes, substantial CH...π and π...π stacking interactions were identified as key forces in the crystal packing. nih.govresearchgate.netacs.org For instance, a CH...π interaction was observed with a distance of 2.874 Å, and a π...π stacking interaction between adjacent units was measured at a distance of 3.734 Å. nih.govacs.org Theoretical tools like Hirshfeld surface analysis are also employed to investigate and visualize these intermolecular contacts within the crystal lattice. acs.org

| Interaction Type | Observed Distance (Å) | Significance |

| CH...π | 2.874 nih.govacs.org | A type of hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor, contributing to the stability of the molecular assembly. nih.govacs.org |

| π...π Stacking | 3.734 nih.gov | An attractive, non-covalent interaction between aromatic rings that is crucial for the formation of supramolecular architectures in crystals. nih.gov |

Ligand Efficiency and Intermolecular Energies